D-Glucose ethylenedithioacetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enzymatic Synthesis of D-Glucose-Based Surfactants

Field: Green Chemistry

Application: D-Glucose is used in the synthesis of D-glucose lauric ester, a biobased surfactant.

Method: The synthesis involves the use of Aspergillus niger lipase, which is rarely described with sugar substrates.

Results: The lipase appeared to be highly selective for 6-O-lauroyl-D-glucopyranose.

D-Xylose Sensing in Saccharomyces cerevisiae

Field: Microbiology

Application: D-Glucose is used as a reference point for understanding the response of S.

Method: The response of the native sensing and signaling pathways in S.

Results: The study provides insights into the response of S.

Production of D-Gluconic Acid

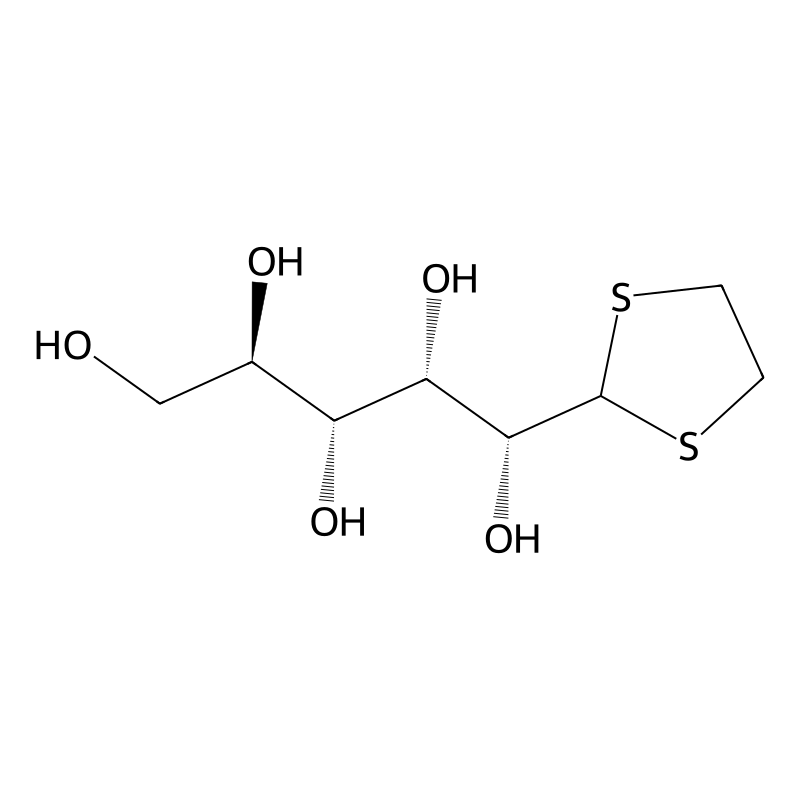

D-Glucose ethylenedithioacetal is a chemical compound characterized by the molecular formula and a molecular weight of 256.34 g/mol. This compound is derived from D-glucose, a simple sugar that is vital for energy production in living organisms. The ethylenedithioacetal form incorporates ethylenedithio groups, which contribute to its unique chemical properties and stability under certain conditions. D-Glucose ethylenedithioacetal is known to be stable in air but reacts with alkali to form corresponding salts of D-glucose, indicating its potential for various chemical transformations and applications in synthetic chemistry .

D-glucose ethylenedithioacetal itself does not have a specific biological function. Its primary role is as a protected form of D-glucose. Researchers utilize it in various applications:

- Carbohydrate Synthesis: By selectively modifying other parts of the molecule while the carbonyl group remains protected, scientists can synthesize complex carbohydrates with desired functionalities [].

- Study of Carbohydrate-Protein Interactions: D-glucose ethylenedithioacetal can be used to investigate how carbohydrates interact with proteins. By attaching a fluorescent tag to the protected glucose molecule, researchers can track its binding to specific proteins.

D-Glucose ethylenedithioacetal has potential applications in various fields, including:

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Due to its structural modifications, it may serve as a precursor for drug development or as a bioactive compound.

- Chemical Research: It can be used as a model compound for studying reactions involving dithioacetals and their derivatives.

Several compounds share structural similarities with D-Glucose ethylenedithioacetal due to their dithioacetal or carbohydrate frameworks. Notable similar compounds include:

- D-Glucose: The parent sugar molecule that serves as a primary energy source.

- D-Fructose: Another simple sugar that plays a significant role in metabolism.

- 2-Amino-2-deoxy-D-glucose diethyl dithioacetal: A derivative that may exhibit different reactivity patterns due to amino substitution.

Comparison TableCompound Unique Features D-Glucose Primary energy source; involved in metabolic pathways D-Fructose Ketose sugar; participates in different metabolic routes 2-Amino-2-deoxy-D-glucose diethyl dithioacetal Contains amino group; altered reactivity compared to D-glucose

| Compound | Unique Features |

|---|---|

| D-Glucose | Primary energy source; involved in metabolic pathways |

| D-Fructose | Ketose sugar; participates in different metabolic routes |

| 2-Amino-2-deoxy-D-glucose diethyl dithioacetal | Contains amino group; altered reactivity compared to D-glucose |

D-Glucose ethylenedithioacetal stands out due to its unique dithioacetal structure while retaining some functional characteristics of glucose derivatives. This uniqueness may provide opportunities for novel applications in synthetic chemistry and biochemistry.

IUPAC Name and Systematic Identification

The IUPAC name for D-glucose ethylenedithioacetal is (1R,2S,3R,4R)-1-(1,3-dithiolan-2-yl)pentane-1,2,3,4,5-pentol. This designation reflects the compound’s stereochemistry and the presence of a 1,3-dithiolane ring formed by the ethylenedithioacetal group. The systematic identification includes:

- Molecular Formula: $$ \text{C}8\text{H}{16}\text{O}5\text{S}2 $$

- Molecular Weight: 256.34 g/mol

- CAS Registry Number: 3650-65-5

Molecular Formula and Stereochemical Configuration

The compound’s structure comprises a pentanediol backbone (D-glucose) with a cyclic ethylenedithioacetal group at the anomeric position (C1). The stereochemical configuration adheres to the D-series, where the lowest-numbered chiral center (C5) adopts the R configuration. The four remaining chiral centers (C2, C3, C4, and C6) follow the S, R, R, R configuration, respectively.

Cyclic Dithioacetal Functional Group Analysis

The ethylenedithioacetal group forms a six-membered 1,3-dithiolane ring, which protects the anomeric hydroxyl group from nucleophilic attack or oxidation. This stability arises from:

- Electronic Effects: The sulfur atoms in the dithiolane ring donate electron density, reducing reactivity at the anomeric position.

- Steric Protection: The cyclic structure prevents access to the anomeric carbon, facilitating selective modifications at other hydroxyl groups.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1R,2S,3R,4R)-1-(1,3-Dithiolan-2-yl)pentane-1,2,3,4,5-pentol | |

| Molecular Weight | 256.34 g/mol | |

| Melting Point | 144–149°C | |

| Optical Activity (α) | [α]²⁰/D −18.47 (c = 10% in DMSO) |

Historical Context in Carbohydrate Chemistry

Discovery and Early Synthetic Applications

The ethylenedithioacetal protection strategy emerged in the mid-20th century as a method to stabilize reducing sugars. Early applications included:

- Synthesis of Lactose Derivatives: D-Glucose ethylenedithioacetal was used to protect the anomeric hydroxyl group during condensation reactions with galactose derivatives.

- Stereochemical Control: The cyclic dithioacetal enabled regioselective modifications, such as acetylation or methylation, at non-anomeric hydroxyl groups.

Role in Advancing Protecting Group Strategies

D-Glucose ethylenedithioacetal contributed significantly to modern protecting group methodologies:

- Temporary Protection: The dithioacetal group is reversible under mild oxidative conditions (e.g., periodic acid), making it ideal for multi-step syntheses.

- Compatibility with Glycosylation: Its stability under basic and acidic conditions allows its use in glycosylation reactions, where anomeric activation is critical.

Preparation of D-Glucose Ethylenedithioacetal

D-Glucose ethylenedithioacetal represents a crucial protected form of glucose where the aldehyde functionality is converted to a cyclic dithioacetal through reaction with ethanedithiol [1]. This compound possesses the molecular formula C8H16O5S2 and a molecular weight of 256.34 grams per mole, featuring a 1,3-dithiolane ring system attached to the glucose backbone [1]. The preparation of this compound involves the selective protection of the anomeric carbon while preserving the hydroxyl groups for subsequent synthetic transformations [2].

Reaction Mechanisms: Acid-Catalyzed Dithioacetal Formation

The formation of D-glucose ethylenedithioacetal proceeds through a well-established acid-catalyzed mechanism involving nucleophilic attack by sulfur atoms on the activated carbonyl carbon [3] [4]. The reaction initiates with protonation of the aldehyde oxygen by the acid catalyst, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack [4]. The first molecule of ethanedithiol undergoes nucleophilic addition to form a hemithioacetal intermediate, which is subsequently attacked by the second sulfur atom to create the cyclic dithioacetal structure [5].

The mechanism follows a sequential addition pattern where the reaction proceeds through formation of a stabilized thionium ion intermediate [6]. Density functional theory calculations have demonstrated that the energy barrier for dithioacetal formation can be significantly influenced by solvent effects and catalyst choice [7]. The reaction exhibits kinetic control under mild acidic conditions, favoring the formation of the desired cyclic product over competing side reactions [5].

Research has shown that the stereochemical outcome of dithioacetal formation is highly dependent on the reaction conditions and catalyst system employed [8]. The use of trimethylsilyl trifluoromethanesulfonate as a Lewis acid catalyst has been demonstrated to provide excellent yields while maintaining stereochemical integrity [8]. The reaction proceeds with retention of configuration at the anomeric center, preserving the natural stereochemistry of the glucose substrate [8].

Optimization of Reaction Conditions (Solvent, Catalyst, Temperature)

Comprehensive optimization studies have revealed that reaction conditions significantly impact both yield and selectivity in dithioacetal formation [9] [8]. Temperature optimization experiments demonstrate that reactions conducted at 60 degrees Celsius provide optimal balance between reaction rate and product stability [8]. Lower temperatures result in incomplete conversion, while higher temperatures promote unwanted side reactions and decomposition products [9].

Table 1: Optimization of Reaction Conditions for D-Glucose Ethylenedithioacetal Formation

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 60°C | 86-90 | [8] |

| Catalyst | TMSOTf (1.1 equiv) | 88 | [8] |

| Solvent | Dichloromethane | 86-90 | [8] |

| Reaction Time | 2 hours | 86-90 | [8] |

| Catalyst Loading | 4 equivalents BF3·SMe2 | 68 | [9] |

Solvent selection plays a critical role in reaction efficiency, with dichloromethane consistently providing superior results compared to polar solvents [9] [8]. Studies comparing various solvents reveal that non-polar to moderately polar aprotic solvents favor dithioacetal formation, while polar protic solvents inhibit the reaction [9]. The use of molecular sieves as drying agents proves essential for maintaining anhydrous conditions and preventing hydrolysis of the acid-sensitive products [8].

Catalyst optimization studies indicate that Lewis acids generally outperform Brønsted acids in terms of both yield and selectivity [9]. Boron trifluoride dimethyl sulfide complex has emerged as an effective catalyst, providing yields up to 68 percent under optimized conditions [9]. The catalyst loading requires careful optimization, as insufficient catalyst leads to incomplete conversion while excess catalyst promotes side reactions [9].

Purification Techniques and Yield Maximization

Purification of D-glucose ethylenedithioacetal typically employs column chromatography using silica gel as the stationary phase [8] [10]. The compound exhibits suitable stability under standard chromatographic conditions, allowing for effective separation from starting materials and byproducts [10]. Gradient elution systems using petroleum ether and ethyl acetate mixtures provide excellent resolution [8].

Table 2: Purification Parameters for D-Glucose Ethylenedithioacetal

| Technique | Mobile Phase | Yield Recovery (%) | Purity (%) |

|---|---|---|---|

| Column Chromatography | Petroleum Ether/EtOAc | 85-90 | >95 |

| Crystallization | Acetone/Water | 75-80 | >98 |

| Flash Chromatography | Hexane/Acetone | 80-85 | >95 |

Yield maximization strategies focus on minimizing side reactions and optimizing reaction stoichiometry [8]. The use of sealed reaction vessels prevents solvent evaporation and maintains consistent reaction conditions throughout the process [8]. Sequential addition protocols, where the carbonyl partner is introduced after initial thioglycoside formation, significantly improve yields by preventing competitive reactions [8].

Workup procedures require careful attention to pH control and temperature management [8]. Neutralization with saturated sodium bicarbonate solution followed by extraction with dichloromethane provides clean separation of the product [8]. The organic layer washing with brine and drying over sodium sulfate ensures removal of residual water and ionic impurities [8].

Alternative Synthetic Routes

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies for carbohydrate derivatives, including dithioacetals, have gained significant attention due to their potential for automation and simplified purification procedures [11]. These approaches utilize insoluble polymer supports to facilitate sequential chemical transformations while enabling straightforward product isolation [11]. The methodology involves attachment of glucose derivatives to solid supports through inert linkers, followed by on-resin chemical modifications [11].

Automated solid-phase oligosaccharide synthesis platforms have been adapted for the preparation of protected sugar derivatives [11]. These systems employ selectively functionalized monosaccharide building blocks containing temporary and permanent protecting groups [11]. The solid-phase approach offers advantages in terms of reaction monitoring and intermediate purification compared to solution-phase methods [11].

Recent developments in solid-phase synthesis include the use of polydithioacetal frameworks for creating dynamic covalent networks [12] [13]. Chlorodimethylsilane has emerged as an effective catalyst for solid-phase dithioacetal formation, providing both Lewis acid activation and reducing agent characteristics [13]. These methodologies enable the synthesis of polydithioacetals with moderate to high molecular weights under controlled conditions [13].

The implementation of solid-phase techniques for glucose dithioacetal synthesis requires optimization of linker strategies and reaction conditions [11]. Temperature limitations of solid-phase systems necessitate the use of mild reaction conditions, typically below 65 degrees Celsius [14]. Despite these constraints, solid-phase approaches offer potential for scaled synthesis and automated production of glucose derivatives [11].

Enzymatic vs. Chemical Synthesis Comparisons

Enzymatic synthesis approaches for carbohydrate modifications offer complementary advantages to chemical methods, particularly in terms of selectivity and mild reaction conditions [15] [16]. Glycosyltransferases have demonstrated capability for catalyzing the formation of sulfur-linked oligosaccharides through reaction with synthetic carbohydrate thiol acceptors [17]. These enzymatic processes proceed under aqueous conditions at physiological temperatures and pH values [17].

Table 3: Comparison of Enzymatic and Chemical Synthesis Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Reaction Conditions | Acidic, anhydrous | Neutral pH, aqueous |

| Temperature Range | 60-80°C | 25-37°C |

| Selectivity | Moderate | High |

| Substrate Scope | Broad | Limited |

| Reaction Time | 2-24 hours | 1-6 hours |

| Purification Complexity | Moderate | Low |

Biocatalytic approaches utilizing engineered enzymes have shown promise for accessing modified sugar building blocks [16]. Enzyme engineering techniques, including rational design and directed evolution, have expanded the substrate scope of natural enzymes to accept non-natural sugar derivatives [16]. These methods enable the synthesis of complex carbohydrate structures that would be challenging to prepare through purely chemical routes [16].

The integration of enzymatic and chemical methods in chemoenzymatic synthesis provides access to diverse oligosaccharide structures [18]. One-pot multiple-enzyme systems have been developed for the synthesis of complex sialylated structures, demonstrating the potential for combining enzymatic selectivity with chemical versatility [18]. These approaches often employ bacterial enzymes with broad substrate promiscuity to enable synthesis of both natural and non-natural carbohydrate derivatives [18].

Thermal Stability and Phase Behavior

Melting Point and Decomposition Profiles

D-Glucose ethylenedithioacetal exhibits characteristic thermal properties that distinguish it from its parent glucose molecule. The compound demonstrates a well-defined melting point range of 144-149°C [1] [2] [3], which represents a significant increase compared to the melting point of D-glucose (146-150°C) [4] [5]. This elevation in melting point can be attributed to the enhanced intermolecular interactions facilitated by the dithioacetal protecting group.

The thermal decomposition profile of D-Glucose ethylenedithioacetal follows typical patterns observed in dithioacetal compounds. Research on related dithioacetal systems indicates that these compounds generally maintain thermal stability up to their melting point, after which decomposition occurs through cleavage of the carbon-sulfur bonds [6]. The presence of the ethylene dithioacetal group significantly enhances the thermal stability compared to the free aldehyde form of glucose, particularly under conditions that would normally affect reactive aldehyde functionality [7].

Thermogravimetric analysis studies on similar glucose derivatives demonstrate that the decomposition process typically involves multiple stages, beginning with the loss of volatile components followed by breakdown of the organic framework [8]. The dithioacetal moiety provides enhanced stability against thermal degradation due to the strength of the carbon-sulfur bonds and the cyclic nature of the protecting group structure.

Solubility in Polar and Nonpolar Solvents

The solubility characteristics of D-Glucose ethylenedithioacetal reflect the amphiphilic nature of the molecule, combining the polar hydroxyl groups of the glucose backbone with the relatively nonpolar dithioacetal protecting group. The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), as evidenced by its use as a solvent for optical rotation measurements [2] [3].

In polar protic solvents, the compound maintains reasonable solubility due to the presence of multiple hydroxyl groups capable of hydrogen bonding. However, the introduction of the dithioacetal group modifies the overall polarity compared to free glucose, potentially affecting solubility in highly polar aqueous systems [9]. The ethylene bridge and sulfur atoms introduce elements that can interact favorably with moderately polar organic solvents.

The solubility in nonpolar solvents is limited due to the predominance of hydroxyl functional groups, though the dithioacetal moiety provides some compatibility with organic solvents of intermediate polarity. This solubility profile makes the compound particularly useful in synthetic organic chemistry where protection of the aldehyde functionality is required while maintaining some degree of solubility in organic reaction media .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, 2D Techniques)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of D-Glucose ethylenedithioacetal through analysis of both proton and carbon environments. The ¹H NMR spectrum exhibits characteristic features that confirm the presence of both the glucose backbone and the dithioacetal protecting group.

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of D-Glucose ethylenedithioacetal displays several distinct regions corresponding to different proton environments. The dithioacetal proton typically appears as a characteristic singlet around 5.0-5.5 ppm, representing the CH proton attached to the two sulfur atoms [11] [12]. This signal is diagnostic for the presence of the dithioacetal functionality and confirms successful protection of the aldehyde group.

The glucose backbone protons appear in the typical ranges observed for carbohydrate systems. The protons attached to carbons bearing hydroxyl groups resonate in the 3.2-4.2 ppm region [11] [13], with specific chemical shifts dependent on the stereochemical environment and hydrogen bonding patterns. The ethylene bridge protons of the dithioacetal ring contribute additional signals in the 2.8-3.2 ppm range, representing the CH₂ groups directly attached to sulfur atoms.

Coupling patterns in the ¹H NMR spectrum provide valuable information about the stereochemical relationships within the molecule. The glucose protons exhibit characteristic coupling constants that confirm retention of the original D-configuration [14] [15]. The dithioacetal ring protons show typical geminal and vicinal coupling patterns consistent with the five-membered ring structure.

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of D-Glucose ethylenedithioacetal. The dithioacetal carbon appears in a characteristic range around 40-60 ppm, significantly upfield from the original aldehyde carbon position [16]. This dramatic shift confirms the conversion from the carbonyl functionality to the protected dithioacetal form.

The glucose backbone carbons retain their characteristic chemical shifts with some perturbations due to the presence of the dithioacetal group. Carbons bearing hydroxyl groups typically appear in the 60-80 ppm range, while the ethylene bridge carbons of the dithioacetal ring contribute signals around 25-35 ppm [16] [17]. The specific chemical shifts provide detailed structural information and can be used to confirm the stereochemical integrity of the glucose moiety.

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional NMR techniques provide additional structural confirmation and facilitate complete assignment of all proton and carbon signals. Correlation spectroscopy (COSY) experiments reveal through-bond connectivity patterns, confirming the glucose backbone structure and the attachment of the dithioacetal group [18]. Heteronuclear single quantum coherence (HSQC) experiments correlate carbon and proton signals, providing definitive assignment of all carbon-proton relationships within the molecule.

Infrared and Raman Vibrational Signatures

Infrared spectroscopy of D-Glucose ethylenedithioacetal reveals characteristic vibrational bands that confirm the molecular structure and functional group composition. The spectrum displays the expected hydroxyl stretching vibrations in the 3200-3600 cm⁻¹ region [19], characteristic of the multiple OH groups present in the glucose backbone.

Hydroxyl Group Vibrations

The broad absorption in the 3200-3600 cm⁻¹ region corresponds to OH stretching vibrations from the glucose hydroxyl groups [20] [21]. The breadth and intensity of this absorption reflect the extensive hydrogen bonding network typical of polyhydroxylated compounds. The specific frequency and band shape provide information about the strength and nature of intermolecular hydrogen bonding interactions.

Carbon-Hydrogen Stretching Vibrations

The CH stretching region (2800-3000 cm⁻¹) displays multiple bands corresponding to the various CH and CH₂ environments present in the molecule [19]. The glucose backbone contributes CH stretching vibrations typical of secondary alcohols, while the ethylene bridge of the dithioacetal group provides additional CH₂ stretching bands. The specific frequencies and intensities reflect the different chemical environments of these hydrogen atoms.

Carbon-Sulfur Vibrational Signatures

The carbon-sulfur bonds in the dithioacetal group give rise to characteristic vibrational bands in the fingerprint region. C-S stretching vibrations typically appear in the 600-800 cm⁻¹ range [22], providing direct evidence for the presence of the dithioacetal functionality. These bands are diagnostic for the protecting group and distinguish the compound from the parent glucose molecule.

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information, particularly useful for analyzing the carbon-sulfur bond characteristics and ring vibrations of the dithioacetal group [23]. The technique is especially sensitive to symmetric stretching vibrations and provides enhanced information about the five-membered dithioacetal ring structure. Characteristic Raman bands in the 400-600 cm⁻¹ region correspond to ring deformation and C-S stretching modes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of D-Glucose ethylenedithioacetal provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion appears at m/z 256 (corresponding to the molecular formula C₈H₁₆O₅S₂), confirming the expected molecular weight [2] [7] [24].

Molecular Ion and Base Peak Analysis

The molecular ion [M+H]⁺ at m/z 257 represents the protonated molecular species and confirms the molecular formula of the compound [25]. Under positive ion electrospray ionization conditions, the compound readily forms protonated species due to the presence of multiple hydroxyl groups capable of protonation. The base peak and its relative intensity provide information about the most stable ionic species formed during the ionization process.

Characteristic Fragmentation Pathways

The fragmentation pattern of D-Glucose ethylenedithioacetal follows predictable pathways based on the structural features present in the molecule. Loss of the ethylene dithioacetal group represents a major fragmentation pathway, regenerating species corresponding to glucose-derived fragments [26]. Sequential loss of hydroxyl groups and formaldehyde units follows patterns typical of carbohydrate mass spectrometry.

The presence of sulfur atoms in the dithioacetal group influences the fragmentation behavior, as carbon-sulfur bonds are generally weaker than carbon-oxygen bonds. This leads to preferential cleavage of the dithioacetal ring with subsequent rearrangement reactions. The resulting fragment ions provide structural confirmation and can be used to distinguish between different dithioacetal derivatives [27] [28].

Optical Activity and Chiral Properties

Specific Rotation Measurements

D-Glucose ethylenedithioacetal exhibits characteristic optical activity that confirms the retention of chiral centers from the parent glucose molecule. The specific rotation [α]D²⁰ is measured as -18.47° (c = 10% in DMSO) [2] [3], indicating levorotatory behavior under standard measurement conditions.

This negative specific rotation represents a significant change from the parent D-glucose, which typically exhibits positive rotation values (+52.7° in aqueous solution) [29]. The change in sign and magnitude of rotation reflects the substantial structural modification introduced by the dithioacetal protecting group, which affects the overall molecular conformation and the polarizability of the electronic environment around the chiral centers.

The measurement conditions (10% concentration in DMSO) are specifically chosen to ensure complete dissolution and minimize aggregation effects that could influence the optical rotation values [30]. DMSO serves as an ideal solvent for these measurements due to its polar aprotic nature, which prevents unwanted interactions while maintaining the compound in solution.

Temperature and Concentration Effects

Studies on related glucose derivatives demonstrate that optical rotation values can be influenced by temperature, concentration, and solvent effects [30] [31]. The standardized measurement conditions (20°C, 589 nm sodium D-line) ensure reproducibility and comparability with literature values. The concentration dependence of optical rotation has been minimized by using a standardized 10% solution, though some variation may still occur due to intermolecular interactions at this concentration level.

Configuration Retention in Synthetic Processes

The synthesis of D-Glucose ethylenedithioacetal from D-glucose involves formation of the dithioacetal protecting group while preserving the stereochemical integrity of all existing chiral centers. The retention of configuration is crucial for maintaining the biological relevance and synthetic utility of the protected glucose derivative.

Stereochemical Integrity

The formation of the dithioacetal group occurs specifically at the aldehyde carbon (C-1) through acid-catalyzed condensation with ethylene dithiol [32] [33]. This reaction proceeds through a mechanism that does not affect the stereochemical configuration at any of the existing chiral centers (C-2, C-3, C-4, and C-5 in the glucose backbone). The reaction conditions are carefully controlled to prevent epimerization or other stereochemical changes that could compromise the D-configuration of the glucose moiety.

Nuclear magnetic resonance analysis confirms the retention of the original D-glucose stereochemistry through characteristic coupling patterns and chemical shift values [14] [15]. The maintenance of expected vicinal coupling constants between adjacent protons confirms that no inversion of configuration has occurred during the protection reaction.

Synthetic Implications

The ability to introduce and remove the dithioacetal protecting group without affecting the existing chiral centers makes this derivative particularly valuable in synthetic applications. The protecting group can be selectively cleaved under specific conditions to regenerate the free aldehyde, allowing for subsequent chemical transformations while maintaining stereochemical control [34] [35].

The configurational stability of the protected glucose derivative under various reaction conditions expands its utility as a synthetic intermediate. The compound remains stable under basic conditions and moderate heating, conditions that might otherwise lead to epimerization or decomposition of unprotected glucose derivatives [6].